Cas no 702680-55-5 (5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride)

5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride 化学的及び物理的性質
名前と識別子
-
- 5-bromo-N-hydroxy-pyridine-2-carboximidoyl chloride
- 2-Pyridinecarboximidoyl chloride, 5-bromo-N-hydroxy-
- 702680-55-5
- (2z)-5-bromo-n-hydroxy-pyridine-2-carboximidoyl chloride
- 5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride
- SCHEMBL1282663
- (2Z)-5-Bromo-N-hydroxypyridine-2-carboximidoyl chloride
- MFCD26395024
- AKOS026676215
- 5-Bromo-N-hydroxypicolinimidoylchloride
- 2-Pyridinecarboximidoyl chloride, 5-bromo-N-hydroxy
- 5-Bromo-N-hydroxypicolinimidoyl chloride
-
- MDL: MFCD26395024
- インチ: InChI=1S/C6H4BrClN2O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H/b10-6-
- InChIKey: IDDNIGSLIWGZNV-POHAHGRESA-N
- SMILES: Cl/C(C1=NC=C(Br)C=C1)=N\O
計算された属性
- 精确分子量: 233.91955Da
- 同位素质量: 233.91955Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 165
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 45.5Ų
5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1575810-1g |
5-Bromo-N-hydroxypicolinimidoyl chloride |
702680-55-5 | 98% | 1g |
¥12159.00 | 2024-05-03 | |
abcr | AB503685-1 g |
2-Pyridinecarboximidoyl chloride, 5-bromo-N-hydroxy; . |
702680-55-5 | 1g |
€995.00 | 2023-06-15 | ||
TRC | B685825-1000mg |
5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride |
702680-55-5 | 1g |
$ 1642.00 | 2023-04-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1575810-500mg |
5-Bromo-N-hydroxypicolinimidoyl chloride |
702680-55-5 | 98% | 500mg |
¥7182.00 | 2024-05-03 | |
TRC | B685825-500mg |
5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride |
702680-55-5 | 500mg |
$ 953.00 | 2023-04-18 | ||
TRC | B685825-1g |
5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride |
702680-55-5 | 1g |
$ 1200.00 | 2023-09-08 | ||
TRC | B685825-100mg |
5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride |
702680-55-5 | 100mg |
$ 207.00 | 2023-04-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1575810-250mg |
5-Bromo-N-hydroxypicolinimidoyl chloride |
702680-55-5 | 98% | 250mg |
¥4312.00 | 2024-05-03 | |
abcr | AB503685-1g |
2-Pyridinecarboximidoyl chloride, 5-bromo-N-hydroxy; . |
702680-55-5 | 1g |
€995.00 | 2025-02-18 |
5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chlorideに関する追加情報
Introduction to 5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride (CAS No. 702680-55-5)
5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride, identified by its CAS number 702680-55-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyridine derivatives class, a group known for its broad applications in drug development due to its unique structural and chemical properties. The presence of both bromine and hydroxyl functional groups, along with the carboximidoyl chloride moiety, makes this molecule a versatile intermediate in synthetic chemistry, particularly in the synthesis of more complex biologically active molecules.
The 5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride structure is highly intriguing from a chemical perspective. The bromine atom at the 5-position of the pyridine ring introduces electrophilic characteristics, facilitating nucleophilic substitution reactions that are crucial in medicinal chemistry. Simultaneously, the hydroxyl group at the 2-position can participate in hydrogen bonding interactions, influencing the compound's solubility and binding affinity to biological targets. The carboximidoyl chloride functionality is particularly noteworthy, as it serves as a reactive site for further derivatization, enabling the construction of more intricate molecular architectures.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyridine-based scaffolds. This trend is driven by the well-documented pharmacological properties of pyridines, including their role as key components in numerous FDA-approved drugs. Among these, 5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride has emerged as a valuable building block for the synthesis of small-molecule inhibitors targeting various diseases. Its unique reactivity and structural features make it an attractive candidate for exploring new drug candidates.
One of the most compelling applications of 5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride lies in its utility as a precursor for kinase inhibitors. Kinases are enzymes that play a critical role in cellular signaling pathways, and dysregulation of these pathways is implicated in numerous diseases, including cancer. By modifying the structure of 5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride, researchers can fine-tune its interactions with specific kinase targets, potentially leading to the development of highly selective inhibitors. Several recent studies have demonstrated its efficacy in generating lead compounds that exhibit promising antitumor activity.
Furthermore, the pharmaceutical industry has shown increasing interest in developing treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Pyridine derivatives have been extensively studied for their potential to modulate neurotransmitter systems relevant to these conditions. The 5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride scaffold offers a unique platform for designing molecules that can interact with neuronal receptors and ion channels. Preliminary research indicates that derivatives of this compound may possess neuroprotective properties, making them candidates for further investigation.
The synthetic utility of 5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride extends beyond kinase inhibitors and neuroprotective agents. Its reactivity allows for the facile introduction of additional functional groups, enabling the creation of hybrid molecules that combine properties from different chemical classes. This flexibility is particularly valuable in drug discovery pipelines where multi-target inhibition is desired. For instance, by incorporating additional moieties that interact with other biological pathways, researchers can develop compounds with enhanced therapeutic profiles.
Recent advances in computational chemistry have further accelerated the exploration of 5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride derivatives. Molecular modeling techniques allow researchers to predict how modifications to this scaffold will affect its binding affinity and pharmacokinetic properties before conducting expensive wet-lab experiments. This approach has significantly reduced the time and resources required to identify promising lead compounds. Several computational studies have highlighted potential analogs of 5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride that exhibit improved solubility and bioavailability, which are critical factors for drug development.
The environmental impact of pharmaceutical synthesis also plays a crucial role in modern drug discovery strategies. The demand for sustainable chemical processes has led to innovations in green chemistry principles. In this context, 5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride has been investigated as part of efforts to develop more eco-friendly synthetic routes. Researchers are exploring catalytic methods that minimize waste and reduce energy consumption during its preparation and subsequent derivatization steps. These efforts align with global initiatives aimed at making drug development more sustainable without compromising efficacy.
As our understanding of biological systems continues to evolve, so does our approach to drug design based on 5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride. Emerging technologies such as CRISPR gene editing and personalized medicine are opening new avenues for therapeutic intervention that require highly tailored molecular tools. The compound's versatility makes it an ideal candidate for generating bespoke molecules designed to interact with specific genetic or cellular targets associated with individual patients' conditions.
In conclusion,5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride (CAS No. 702680-55-5) represents a significant advancement in medicinal chemistry due to its unique structural features and reactivity profile. Its applications span multiple therapeutic areas, from oncology to neurology, underscoring its importance as a synthetic intermediate for developing novel therapeutics. With ongoing research focused on improving synthetic methodologies and computational approaches,5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride is poised to remain at the forefront of pharmaceutical innovation.
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